![molecular formula C9H2F4N2 B3091103 4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile CAS No. 121623-97-0](/img/structure/B3091103.png)
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile
Overview
Description
The term cyanomethyl refers to a type of nitrile group that includes a cyanide (N≡C) and a methyl (CH3) component . It’s often used in the synthesis of various heterocyclic compounds .
Synthesis Analysis
A common method for creating cyanomethyl compounds involves reacting pyridine/isoquinolinium with cyanomethyl halides . This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .Chemical Reactions Analysis
Cyanomethyl compounds are polyfunctional and possess both electrophilic and nucleophilic properties . They can be used to design different heterocyclic moieties with different ring sizes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure and composition . Without specific information on “4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile”, it’s difficult to provide an accurate analysis.Scientific Research Applications
Electrochromic Materials and Devices
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile is used in the development of viologen-based electrochromic materials and devices . These materials can be switched between a distinct color and a bleached state, exhibiting high contrast, multicolor, and improved long-term stability . The electrochromic properties of these materials can be modulated by varying the nitrogen substituents on the pyridyl 'N’ .
Dye-Sensitized Solar Cells (DSSCs)
This compound is used as an acceptor group in the development of new organic sensitizers for DSSCs . It has been compared to the commonly used cyanoacrylic acid acceptor group in a pair of otherwise structurally equivalent sensitizers . The 4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile based dyes showed significantly improved photovoltaic performance when tested in DSSCs .
Power Conversion Efficiency Improvement
The use of 4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile in the design of dyes has demonstrated a power conversion efficiency of 6.37% . This is a significant improvement, indicating the potential of this compound in enhancing the efficiency of power conversion devices .
Mechanism of Action
Safety and Hazards
Future Directions
The field of cyanomethyl compound research is continually evolving. Recent advancements focus on the use of these compounds in the synthesis of various heterocyclic compounds, which have potential applications in many areas, including bioimaging . Future research will likely continue to explore these applications and develop new synthesis methods .
properties
IUPAC Name |
4-(cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F4N2/c10-6-4(1-2-14)7(11)9(13)5(3-15)8(6)12/h1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZLADCDKJUECN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=C1F)F)C#N)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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